molecular formula C15H9FN4O4 B2917595 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865285-31-0

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2917595
CAS No.: 865285-31-0
M. Wt: 328.259
InChI Key: IIZXTDRKWVLPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This compound features a 4-fluorophenyl ring linked to the 1,3,4-oxadiazole core, which is in turn substituted with a 3-nitrobenzamide group. Analogs within this chemical class, particularly those incorporating fluorophenyl and benzamide subunits, are frequently investigated for their potential biological activities . Research into similar 1,3,4-oxadiazole derivatives has indicated potential for various pharmacological applications, with studies reporting compounds in this class to exhibit antiviral properties against viruses such as the tobacco mosaic virus (TMV) . The structural components of this molecule suggest it is a valuable chemical intermediate for designing and synthesizing new compounds for biological screening. It is supplied for non-human research applications. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZXTDRKWVLPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Carboxylic acids or their derivatives in the presence of dehydrating agents.

Major Products

    Reduction: 3-amino-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Cores

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Oxadiazole Core Biological Activity Reference
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide 5-(4-Fluorophenyl), 2-(3-nitrobenzamide) Underexplored (potential pesticidal)
2-Aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazole Varied aryl groups at position 2 Synthetic intermediate
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide with difluoro and chlorophenyl Insect growth regulator
N-5-Tetrazolyl-N′-arylacylurea derivatives Tetrazolyl and substituted benzamide Plant growth regulation

Key Observations :

  • Bioactivity : While diflubenzuron acts as an insect chitin synthesis inhibitor, tetrazolyl-acylurea analogs (e.g., compound 2h and 2j in ) exhibit cytokinin-like plant growth activity, suggesting that the oxadiazole-nitrobenzamide scaffold could be optimized for similar agrochemical applications .

Key Observations :

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for 1,3,4-oxadiazoles, such as POCl₃-catalyzed cyclization of acylhydrazides, as seen in related triazolyl-oxadiazoles .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound within the oxadiazole derivative class, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12FN3O3C_{15}H_{12}FN_3O_3 with a molecular weight of 303.27 g/mol. The compound features an oxadiazole ring and a nitrobenzamide moiety that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₂FN₃O₃
Molecular Weight303.27 g/mol
IUPAC NameThis compound
SynonymsNone

Synthesis

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids. A common synthetic route includes the reaction of 4-fluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that similar oxadiazole derivatives possess effective antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Effects

This compound has demonstrated potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival. The presence of the nitro group is believed to enhance its cytotoxicity against cancer cell lines .

Case Study:
In a study involving various oxadiazole derivatives, it was found that those with electron-withdrawing groups like nitro groups exhibited enhanced anticancer activity compared to their counterparts lacking such modifications. Specifically, compounds similar to this compound showed IC₅₀ values in the low micromolar range against several cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cellular functions such as DNA replication and repair.
  • Receptor Modulation: It can interact with various receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can induce oxidative stress in cancer cells, promoting apoptosis .

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
5-(4-Fluorophenyl)-1H-pyrazoleLowModerate
5-(pyridin-3-yl)-1H-pyrazoleHighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, and how is purity validated?

  • Methodology : The compound is synthesized via coupling of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 3-nitrobenzoyl chloride in pyridine. General Procedure A (as described in ) yields ~40% product after purification. Purity is validated using HPLC (retention time: 13.05 min, 100% purity) and structural confirmation via 1H^1H NMR (δ 12.46 ppm for amide NH) and 13C^{13}C NMR (C=O at 166.1 ppm) .

Q. How does structural modification of the benzamide moiety affect the compound's reactivity?

  • Methodology : Substituent effects (e.g., nitro, trifluoromethyl) are evaluated by synthesizing analogs (e.g., 3-nitro vs. 3-trifluoromethyl derivatives) and comparing reaction yields. Electron-withdrawing groups like -NO2_2 enhance electrophilicity, improving coupling efficiency ( ). Stability under acidic/basic conditions is tested via accelerated degradation studies using HPLC monitoring .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H^1H NMR identifies aromatic protons (e.g., 4-fluorophenyl at δ 7.56–7.44 ppm) and amide NH.
  • 13C^{13}C NMR confirms carbonyl (166.1 ppm) and oxadiazole carbons (160.8 ppm).
  • ESI-MS (m/z 366.1 [M+H]+^+) validates molecular weight.
  • IR spectroscopy verifies NO2_2 stretching (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Methodology :

  • Replace the 3-nitro group with other substituents (e.g., CF3_3, CH3_3) to assess antimicrobial or antitumor activity ( ).
  • Use molecular docking to predict interactions with targets like PFOR enzyme () or Ca2+^{2+}/calmodulin ( ).
  • Compare IC50_{50} values in enzyme inhibition assays (e.g., AlaDH in ) to prioritize analogs .

Q. What experimental designs resolve contradictions in biological activity data across similar oxadiazole derivatives?

  • Methodology :

  • Standardize assays: For antimicrobial activity, use consistent S. aureus strains and nematode survival models ( ).
  • Control variables: Maintain identical solvent (DMSO concentration ≤1%) and cell viability controls.
  • Validate target engagement via competitive binding assays (e.g., MDMX inhibition in ) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology :

  • Use ADMET predictors (e.g., SwissADME) to estimate logP (lipophilicity) and CYP450 interactions.
  • Perform in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to quantify metabolic half-life.
  • Compare with analogs like N-(5-(4-chlorophenyl)-oxadiazol-2-yl)pentanamide ( ) to identify metabolically stable substituents .

Q. What strategies improve the compound's solubility for in vivo studies?

  • Methodology :

  • Formulate with co-solvents (PEG 400) or cyclodextrins.
  • Synthesize prodrugs by replacing -NO2_2 with polar groups (e.g., -OH, -COOH).
  • Measure solubility via shake-flask method in PBS (pH 7.4) and correlate with logD values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.